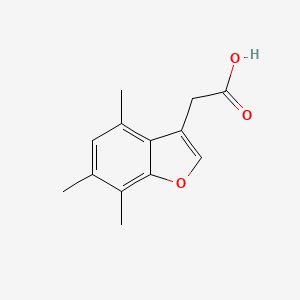

Ácido (4,6,7-trimetil-1-benzofuran-3-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with three methyl groups at positions 4, 6, and 7, and an acetic acid moiety at position 3. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is utilized in various scientific research fields, including:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to facilitate the formation of the benzofuran ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Mecanismo De Acción

The mechanism of action of (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The benzofuran ring structure allows it to engage in various interactions, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparación Con Compuestos Similares

Benzofuran: The parent compound, which lacks the methyl and acetic acid substitutions.

Coumestrol: A natural product with a benzofuran ring, known for its estrogenic activity.

Amiodarone: A synthetic benzofuran derivative used as an antiarrhythmic drug.

Uniqueness: (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an acetic acid moiety differentiates it from other benzofuran derivatives, potentially enhancing its reactivity and biological activity.

Actividad Biológica

(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid features a benzofuran core with three methyl groups at positions 4, 6, and 7, and an acetic acid functional group at position 3. This unique structure is believed to contribute to its diverse biological activities.

The precise mechanism of action for (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid remains partially understood. Research indicates that it may interact with specific molecular targets within biological systems, potentially affecting enzyme activity or receptor binding. The benzofuran ring structure allows for various interactions that could lead to significant biological effects.

Antimicrobial Properties

Studies have shown that benzofuran derivatives exhibit potent antimicrobial activity. (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid has been investigated alongside other benzofuran compounds for its potential against various pathogens. Specific substituents on the benzofuran nucleus enhance antimicrobial efficacy; for instance, halogens or hydroxyl groups at certain positions can significantly increase activity .

Anticancer Activity

Recent research has highlighted the anticancer potential of (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid. In vitro studies using human cancer cell lines such as MCF7 and MDA-MB-231 demonstrated that this compound can inhibit cell proliferation effectively. The sulforhodamine B (SRB) assay indicated significant cytotoxicity at concentrations as low as 10 µM after 48 hours of treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid | MCF7 | 10 |

| (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid | MDA-MB-231 | 10 |

The presence of the methyl groups in the compound's structure appears to enhance its potency compared to other related compounds .

Case Studies

Several case studies highlight the biological activity of benzofuran derivatives:

- Antimicrobial Activity : A study reported that benzofuran derivatives with specific substitutions showed significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to unsubstituted analogs .

- Anticancer Efficacy : In a comparative study involving various benzofuran derivatives, (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid was noted for its superior ability to reduce cell viability in aggressive breast cancer cell lines compared to traditional chemotherapeutic agents .

Propiedades

IUPAC Name |

2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFRNCSINASUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=COC2=C1C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429353 |

Source

|

| Record name | (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902139-76-8 |

Source

|

| Record name | (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.